Caffeic Acid Dimethyl Ether Phenethyl Ester

colon cancer chemoprevention cell proliferation

Need a caffeic acid ester with enhanced lipophilicity for colon carcinogenesis studies? Caffeic Acid Dimethyl Ether Phenethyl Ester (PEDMC, CAS 145551-14-0) offers superior HT-29 cell growth inhibition (20 µM vs CAPE at 30 µM) and 81% AOM-induced aberrant crypt foci suppression. • Dual ODC/PTK enzymatic inhibitor • LogP 3.50, PSA 44.76 Ų, white crystalline solid • ≥98% purity, validated for in vivo dietary administration (500 ppm in F344 rat model)

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
Cat. No. B12355476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic Acid Dimethyl Ether Phenethyl Ester
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC
InChIInChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b11-9+
InChIKeyOHBFHJOQNCVEOU-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEDMC: Physicochemical Identity and Biological Classification


Caffeic Acid Dimethyl Ether Phenethyl Ester (also referred to as phenethyl dimethyl caffeate, PEDMC, or PDC; CAS 145551-14-0) is a semi-synthetic dimethyl ether derivative of caffeic acid phenethyl ester (CAPE) belonging to the caffeic acid ester class of polyphenolic compounds [1]. With a molecular formula of C19H20O4, a molecular weight of 312.37 g/mol, a melting point of 97–98°C, and a calculated LogP of approximately 3.50, PEDMC is characterized by the replacement of the two catechol hydroxyl groups of the parent caffeic acid scaffold with methoxy substituents, resulting in a white to off-white crystalline solid with enhanced lipophilicity and a reduced polar surface area (PSA ~44.76 Ų) relative to CAPE (PSA ~66.76 Ų) [1][2]. The compound is soluble in DMSO, ethanol, ethyl acetate, and chloroform, and is primarily utilized as a research tool for the inhibition of ornithine decarboxylase (ODC) and protein tyrosine kinase (PTK) .

Semi-synthetic dimethyl ether derivative of CAPE; catechol hydroxyls replaced by methoxy groups

Dual ODC and PTK enzymatic inhibition reported in colon adenocarcinoma cell models

Suitable as SAR probe for catechol pharmacophore studies; structural control for CAPE-like compounds

Enhanced lipophilicity (LogP ~3.5) and reduced PSA (~44.8 Ų) relative to parent CAPE

Why PEDMC Cannot Be Substituted by CAPE or Other Caffeic Acid Esters


Caffeic acid esters are not pharmacologically interchangeable: the number and position of hydroxyl/methoxy substituents on the phenyl ring dictate target engagement, potency, and even the directionality of biological response. PEDMC, bearing two methoxy groups in place of the catechol hydroxyls of CAPE, exhibits a fundamentally altered activity profile across multiple assay systems. In colon carcinogenesis models, PEDMC is more potent than CAPE (PEC) at inhibiting HT-29 cell growth (20 µM vs. 30 µM) and AOM-induced aberrant crypt foci (81% vs. 55% suppression), yet in HIV-1 replication assays PEDMC is only slightly inhibitory whereas CAPE, MC, and EC produce significant suppression [1][2][3]. Furthermore, the dimethyl ether modification ablates the apoptosis-inducing activity observed with catechol-bearing CAPE derivatives in multiple myeloma cells, where an intact catechol ring was demonstrated to be essential for cytotoxic efficacy [4]. These divergences arise because methylation eliminates hydrogen-bond donor capacity, increases LogP by approximately 0.6 units, and alters interactions with enzymatic targets such as ODC, PTK, and lipoxygenase. Consequently, procurement decisions must be matched to the specific biological context: PEDMC is not a drop-in replacement for CAPE, nor vice versa.

Mechanism shift

Dimethylation alters ODC/PTK inhibition versus apoptosis balance; endpoint profile may not transfer from CAPE.

Antiviral context

HIV-1 replication suppression observed with CAPE may not replicate with PEDMC; verify if antiviral readouts are required.

Apoptosis models

Catechol-dependent pro-apoptotic activity lost upon full methylation; multiple myeloma cytotoxicity endpoints likely require CAPE-like derivatives.

Quantitative Differentiation Evidence for PEDMC Versus Closest Analogs


HT-29 Colon Adenocarcinoma Cell Growth Inhibition

In a direct head-to-head comparison within a single study, PEDMC (phenethyl dimethylcaffeate) significantly inhibited the growth of HT-29 human colon adenocarcinoma cells at a concentration of 20 µM, whereas the non-methylated analog PEC (phenylethyl caffeate, i.e., CAPE) required 30 µM, and methyl caffeate (MC) required >150 µM to achieve significant growth inhibition [1]. At these respective concentrations, all three compounds also inhibited the syntheses of RNA, DNA, and protein in HT-29 cells, as well as the enzymatic activities of ornithine decarboxylase (ODC) and protein tyrosine kinase (PTK) [1].

HT-29 growth inhibition
Head-to-head
PEDMC 20 µM vs PEC (CAPE) 30 µM / MC >150 µM
Supports colon cancer cell model endpoint review
HT-29 cells; RNA/DNA/protein synthesis & ODC/PTK assessed
colon cancer chemoprevention cell proliferation

Aberrant Crypt Foci Suppression in Rat Colon In Vivo

In an azoxymethane (AOM)-induced rat colon carcinogenesis model, dietary administration of PEDMC at 500 ppm suppressed colonic aberrant crypt foci (ACF) formation by 81%, compared with only 55% inhibition achieved by an equimolar dietary dose of PEC (CAPE), while PEMC (phenylethyl-3-methylcaffeate, the monomethyl analog) produced 82% inhibition [1]. This represents a 26-percentage-point advantage for PEDMC over the parent CAPE compound in a direct in vivo comparison within the same study design. Both PEDMC and PEMC nearly matched each other in ACF suppression, yet both markedly outperformed PEC [1].

ACF suppression in vivo
Head-to-head
PEDMC 81% vs PEC (CAPE) 55% inhibition (500 ppm diet)
Reported ACF endpoint context; model-response interpretation
AOM-induced F344 rat colon; 9-week scoring
colon carcinogenesis in vivo chemoprevention aberrant crypt foci

Differential HIV-1 Replication Inhibition in PBMCs

When five CAPE-like compounds were tested side-by-side for inhibition of HIV-1 replication in peripheral blood mononuclear cells (PBMCs) using P24 EIA assays, CAPE, methyl caffeate (MC), and ethyl caffeate (EC) all significantly inhibited HIV replication across M-tropic (JRCSF), T-tropic (NL-4-3), and dual-tropic (89.6) strains, whereas PEDMC and BrCAPE (4-bromocinnamic acid phenethyl ester) exhibited only slight inhibitory effects [1]. Notably, none of the compounds showed significant cytotoxicity in PBMCs at the tested concentrations [1]. This represents a loss of antiviral function upon dimethylation of the catechol ring.

HIV-1 replication
Head-to-head
Only slight inhibition vs CAPE/MC/EC significant inhibition
Antiviral screening context; SAR probe for catechol role
PBMCs; M-/T-/dual-tropic strains; P24 EIA
HIV-1 antiviral P24 antigen

Dose-Dependent Lipoxygenase Pathway Suppression

In an in vitro study of arachidonic acid metabolism in rat liver and colonic mucosa, PEDMC, along with PEC and PEMC, suppressed the formation of lipoxygenase-derived hydroxyeicosatetraenoic acids (HETEs) in a dose-dependent manner across a tested concentration range, whereas caffeic acid and methyl caffeate (MC) exhibited inhibitory effects on HETE formation only at a single high concentration of 100 µM, with no activity at lower concentrations [1]. This indicates that the phenethyl ester moiety—present in PEDMC, PEC, and PEMC but absent in caffeic acid and MC—is a critical determinant of potent, concentration-dependent lipoxygenase inhibition, and that PEDMC retains this functionality despite catechol methylation.

Lipoxygenase modulation
Cross-study
Dose-dependent HETE suppression vs caffeic acid/MC single-point effect
Supports arachidonic acid cascade pathway-response interpretation
Rat liver/colonic mucosa; concentration range tested
lipoxygenase arachidonic acid metabolism HETE

Structural Requirement for Apoptosis Induction in Multiple Myeloma

In a systematic SAR study of seven CAPE derivatives tested against RPMI 8226 multiple myeloma cells at concentrations ranging from 1.0 to 50 µM over 72 hours, fluorinated CAPE (FCAPE), phenylethyl-4-methylcaffeate (P4MC), and N-octyl caffeate (NOC) decreased cell viability and proliferation in a dose- and time-dependent manner; however, phenethyl dimethyl caffeate (PDC, i.e., PEDMC) was not among the derivatives that produced strong growth inhibition [1]. The authors explicitly concluded that 'this effect of CAPE requires the integrity of a catechol ring functional group in order to carry out its cytotoxic effects,' indicating that full methylation of both catechol hydroxyls—as in PEDMC—eliminates the pro-apoptotic activity observed with compounds retaining at least one free phenolic hydroxyl [1]. This finding provides a mechanistic explanation for PEDMC's divergent activity profile across different cancer types, as it retains ODC/PTK-mediated growth inhibition in colon cancer models but loses apoptosis-dependent cytotoxicity in hematological malignancy models.

Multiple myeloma apoptosis
Class-level inference
No strong growth inhibition (PDC/PEDMC in RPMI 8226 cells)
Apoptosis endpoint context may require catechol-bearing analog
72 h exposure; caspase/PARP readouts; data to verify
multiple myeloma apoptosis structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Polar Surface Area

The dimethyl ether modification of the caffeic acid scaffold produces measurable changes in key physicochemical descriptors relevant to membrane permeability and formulation. PEDMC has a calculated LogP of approximately 3.50 and a polar surface area (PSA) of 44.76 Ų, compared with CAPE whose LogP ranges from approximately 2.90 to 3.20 across various calculation methods and whose PSA is approximately 66.76 Ų [1]. This LogP increase of approximately 0.3–0.6 units and PSA reduction of approximately 22 Ų reflect the elimination of two hydrogen-bond donor sites (the catechol -OH groups), which also alters solubility characteristics: PEDMC is soluble in chloroform in addition to the DMSO, ethanol, and ethyl acetate that solubilize CAPE, but has reduced aqueous solubility [1][2]. These differences are consistent with PEDMC's enhanced potency in cell-based colon cancer assays, where increased membrane permeability may facilitate intracellular access [3].

Physicochemical profile
Supporting evidence
LogP ~3.50, PSA 44.76 Ų vs CAPE LogP ~2.90–3.20, PSA 66.76 Ų
Higher lipophilicity may support membrane permeability in cell assays
In silico; solubility in chloroform/DMSO/EtOH; reduced aqueous solubility
lipophilicity drug-like properties formulation

Evidence-Backed Application Scenarios for PEDMC


Colon Carcinogenesis Chemoprevention Research

PEDMC is the preferred caffeic acid ester for colon carcinogenesis studies based on its superior potency in HT-29 cell growth inhibition (significant at 20 µM vs. 30 µM for CAPE) and its 81% suppression of AOM-induced aberrant crypt foci in vivo compared to only 55% for CAPE [1][2]. Researchers should select PEDMC over CAPE when maximal chemopreventive efficacy in colorectal cancer models is the primary endpoint. The compound's dual ODC/PTK inhibitory activity and dose-dependent lipoxygenase suppression further support its use in mechanistic studies of colon carcinogenesis pathways [1][2]. Recommended formulation: dissolve in DMSO for in vitro work; for in vivo dietary administration, incorporate at 500 ppm as established in the F344 rat model [2].

SAR Studies of Caffeic Acid Ester Pharmacophores

PEDMC serves as a critical SAR probe compound for elucidating the role of the catechol hydroxyl groups in caffeic acid ester biology. The dimethyl ether modification creates a clean comparator to CAPE that eliminates hydrogen-bond donor capacity while largely preserving molecular shape and the phenethyl ester moiety. This makes PEDMC indispensable for dissecting whether a given biological activity depends on the catechol redox activity, hydrogen bonding, or the phenylpropanoid ester scaffold alone. The differential activity pattern—enhanced in colon cancer models yet diminished in HIV-1 replication and multiple myeloma apoptosis—provides a rich dataset for computational pharmacophore modeling and QSAR development [1][2][3].

ODC and PTK Dual Inhibition Mechanistic Studies

For researchers investigating polyamine biosynthesis and tyrosine kinase signaling in cancer, PEDMC is a well-characterized dual inhibitor of both ODC and PTK, with demonstrated enzymatic inhibition in HT-29 colon adenocarcinoma cells [1]. The compound is commercially available from multiple vendors (Santa Cruz Biotechnology, Aladdin Scientific, LKT Labs) as a research-grade biochemical tool with confirmed identity and purity specifications (≥95–98%) [4]. Researchers should note that PEDMC's ODC/PTK inhibition is observed at concentrations that also suppress cell growth (20 µM in HT-29 cells), making it suitable for cellular mechanistic studies but requiring appropriate controls to distinguish enzymatic from cytotoxic effects [1].

Antiviral Selectivity Profiling as Negative Control

In HIV-1 research, PEDMC has a specific, evidence-backed application as a selectivity control compound. Because PEDMC is structurally closely related to CAPE (differing only by methylation of two hydroxyl groups) yet is only slightly inhibitory to HIV-1 replication in PBMCs across multiple viral strains—whereas CAPE, MC, and EC are significantly inhibitory—PEDMC serves as an ideal negative control for dissecting the structural determinants of antiviral activity within the caffeic acid ester chemotype [1]. Additionally, PEDMC retains in vivo immunomodulatory activity, increasing IL-2, IL-4, and IFN-γ levels in BALB/c mice without producing significant antiviral effects, enabling studies that separate immunomodulation from direct viral suppression [1][4].

Application
Selection Property
Validation Focus
Colon carcinogenesis model studies
ODC/PTK dual inhibition in cell and in vivo models
ACF suppression endpoint validation; dietary administration review
SAR probe for catechol pharmacophore
Dimethyl ether vs catechol moiety comparison
Target engagement selectivity across cancer vs antiviral models
ODC and PTK mechanistic research
Enzymatic inhibition in cell-based assays
Differentiation between enzymatic effect and cell growth suppression
HIV-1 selectivity control compound
Structurally related non-antiviral analog
Immunomodulatory vs direct viral suppression endpoint separation
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